2-(3-Chloro-benzoyl)-cyclohexanecarboxylic acid 2-(3-Chloro-benzoyl)-cyclohexanecarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20517208
InChI: InChI=1S/C14H15ClO3/c15-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)14(17)18/h3-5,8,11-12H,1-2,6-7H2,(H,17,18)
SMILES:
Molecular Formula: C14H15ClO3
Molecular Weight: 266.72 g/mol

2-(3-Chloro-benzoyl)-cyclohexanecarboxylic acid

CAS No.:

Cat. No.: VC20517208

Molecular Formula: C14H15ClO3

Molecular Weight: 266.72 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Chloro-benzoyl)-cyclohexanecarboxylic acid -

Specification

Molecular Formula C14H15ClO3
Molecular Weight 266.72 g/mol
IUPAC Name 2-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C14H15ClO3/c15-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)14(17)18/h3-5,8,11-12H,1-2,6-7H2,(H,17,18)
Standard InChI Key NSALXIWKYUKRPY-UHFFFAOYSA-N
Canonical SMILES C1CCC(C(C1)C(=O)C2=CC(=CC=C2)Cl)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is (1R,2R)-2-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid, with a molecular formula of C₁₄H₁₅ClO₃ and a molecular weight of 278.72 g/mol . Its structure comprises a cyclohexane ring substituted at the 1- and 2-positions with a carboxylic acid group and a 3-chlorobenzoyl moiety, respectively. The trans-configuration of these groups is critical for its stereochemical stability and reactivity .

PropertyValue/DescriptionSource CompoundCitation
Density~1.21 g/cm³(1S,2S)-2-chlorocyclohexane-1-carboxylic acid
Boiling Point~279.5°C (at 760 mmHg)(1S,2S)-2-chlorocyclohexane-1-carboxylic acid
SolubilityLow in water; soluble in organic solvents (e.g., heptane, ethanol)Patent examples

The electron-withdrawing 3-chlorobenzoyl group enhances the acidity of the carboxylic acid (pKa ≈ 3.5–4.0), facilitating deprotonation under basic conditions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a two-step process:

  • Friedel-Crafts Acylation: Cyclohexanone reacts with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 2-(3-chlorobenzoyl)cyclohexanone.

  • Oxidation: The ketone intermediate is oxidized to the carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or via hydrolysis under basic conditions .

A patent by WO2013007712A1 details a related method for cyclohexanecarboxylic acid derivatives, wherein nitrile precursors are hydrolyzed under high-temperature, high-pressure conditions (200–250°C) using aqueous NaOH . For example, l-(2-ethyl-butyl)-cyclohexanecarbonitrile was converted to its carboxylic acid counterpart with 93.9% yield after 17 hours at 250°C .

Industrial Optimization

Industrial production emphasizes cost-effective and scalable protocols:

  • Continuous Flow Reactors: Enhance reaction efficiency and reduce byproduct formation.

  • Catalyst Recycling: Lewis acids like AlCl₃ are recovered and reused to minimize waste.

  • Purity Control: Post-synthesis purification via liquid-liquid extraction (e.g., heptane/water partitioning) ensures >98% purity, as demonstrated in patent examples .

Applications in Scientific Research

Organic Synthesis

The compound serves as a versatile intermediate:

  • Peptide Mimetics: The carboxylic acid group enables coupling with amines to form amide bonds, useful in designing protease inhibitors.

  • Metal-Organic Frameworks (MOFs): Coordination with transition metals (e.g., Cu²⁺) yields porous materials for gas storage .

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